

6-(4-Chlorophenoxy)pyridine-3-carboxaldehyde molecular weight

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Compound of Interest

Compound Name: 6-(4-Chlorophenoxy)pyridine-3-carbaldehyde

CAS No.: 1160430-66-9

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An In-depth Technical Guide to 6-(4-Chlorophenoxy)pyridine-3-carboxaldehyde

This guide provides a comprehensive technical overview of 6-(4-Chlorophenoxy)pyridine-3-carboxaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, and potential applications.

Introduction and Significance

6-(4-Chlorophenoxy)pyridine-3-carboxaldehyde is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in numerous biologically active compounds and approved drugs.[1][2] The incorporation of a 4-chlorophenoxy group and an aldehyde functional group at specific positions on the pyridine core creates a molecule with distinct chemical reactivity and potential for biological interactions. The aldehyde group serves as a versatile chemical handle for further synthetic modifications, allowing for the construction of more complex molecular architectures such as Schiff bases, ligands, and various heterocyclic compounds.[3] Pyridine-based compounds are integral to the development of pharmaceuticals, with applications ranging from anti-cancer and anti-inflammatory agents to treatments for neurological disorders.[1][4]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its application in research and development.

Molecular Structure and Weight

The structural and molecular details of 6-(4-Chlorophenoxy)pyridine-3-carboxaldehyde are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₈ ClNO ₂	[5]
Monoisotopic Mass	233.02435 Da	[5]
IUPAC Name	6-(4-chlorophenoxy)pyridine-3-carbaldehyde	[5]
SMILES	<chem>C1=CC(=CC=C1OC2=NC=C(C=C2)C=O)Cl</chem>	[5]
InChIKey	SMZLJRHNWGOQOS-UHFFFAOYSA-N	[5]

Predicted Properties

Computational models provide valuable estimates of a compound's behavior in biological systems.

Property	Predicted Value	Significance
XlogP	2.8	Indicates good potential for membrane permeability.
Hydrogen Bond Donors	0	Lacks hydrogen-donating capability.
Hydrogen Bond Acceptors	3	Can accept hydrogen bonds from biological targets.

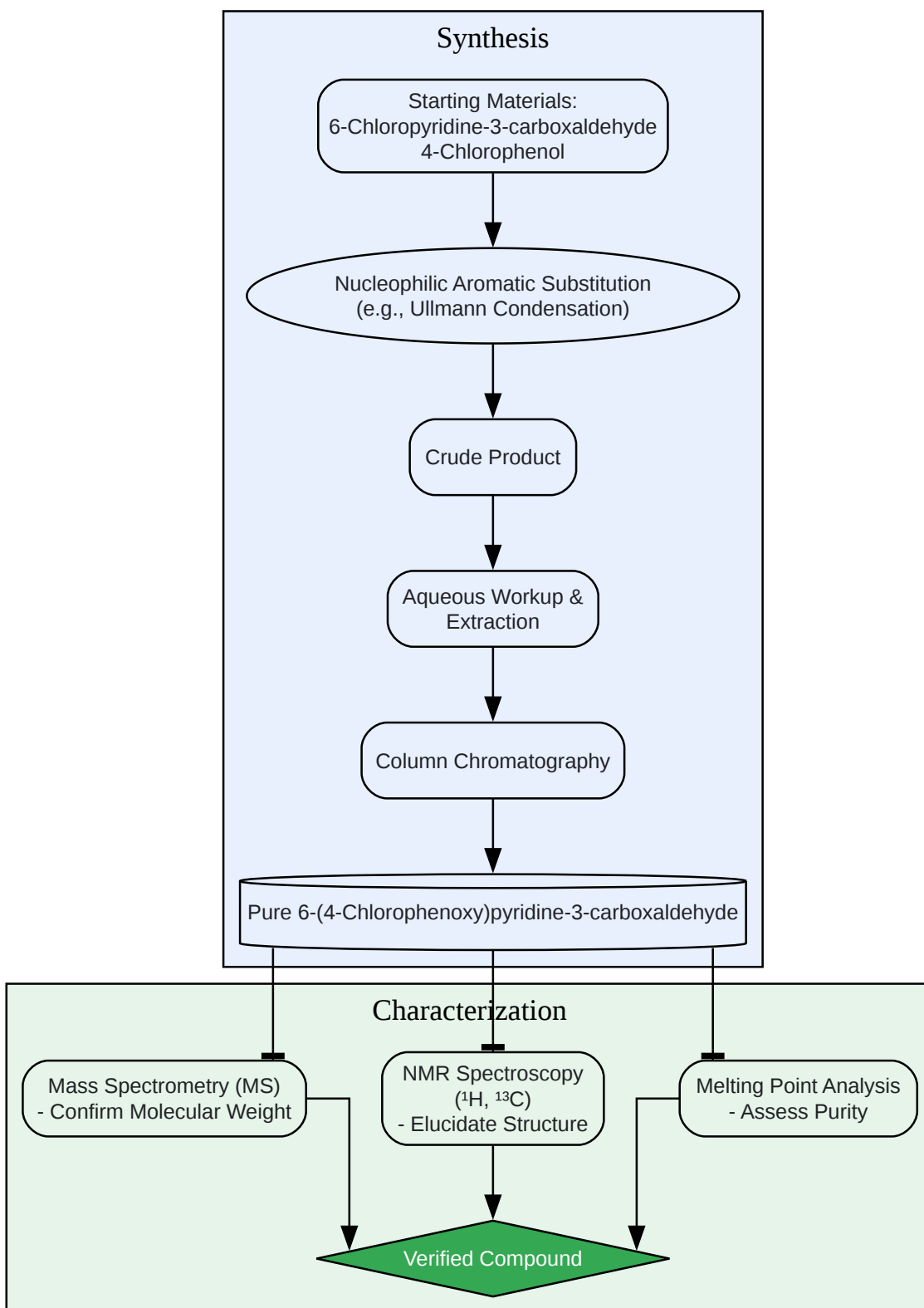
Data sourced from PubChem.[5]

Synthesis and Characterization

The synthesis of pyridine aldehydes can be achieved through various methods, including the oxidation of corresponding alcohols or the reduction of nitriles.^{[6][7]} A common approach for synthesizing compounds like 6-(4-Chlorophenoxy)pyridine-3-carboxaldehyde involves the nucleophilic aromatic substitution of a halogenated pyridine precursor.

Synthetic Workflow

The logical flow from starting materials to the final, characterized product is outlined below. This process ensures the identity and purity of the synthesized compound.



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Caption: Workflow for the synthesis and characterization of the target compound.

Experimental Protocol: Synthesis

This protocol describes a plausible method for the synthesis of 6-(4-Chlorophenoxy)pyridine-3-carboxaldehyde.

Materials:

- 6-Chloropyridine-3-carboxaldehyde[4][8]
- 4-Chlorophenol
- Potassium carbonate (K_2CO_3), anhydrous
- Copper(I) iodide (CuI)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine solution
- Magnesium sulfate ($MgSO_4$), anhydrous
- Silica gel for column chromatography

Procedure:

- To a dry round-bottom flask under a nitrogen atmosphere, add 6-Chloropyridine-3-carboxaldehyde (1.0 eq), 4-chlorophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
- Add anhydrous DMF to the flask to create a stirrable suspension.
- Add Copper(I) iodide (0.1 eq) as a catalyst. The choice of a copper catalyst is common for Ullmann-type reactions, facilitating the formation of the C-O bond between the pyridine and phenoxy rings.
- Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic solvent will dissolve the desired product, separating it from inorganic salts.
- Combine the organic layers and wash with brine to remove residual water and DMF.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 6-(4-Chlorophenoxy)pyridine-3-carboxaldehyde.

Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential to confirm the covalent structure of the synthesized compound by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and verify the molecular weight of the final product.^[5]
- Melting Point: The melting point of the purified solid provides a crucial indication of its purity. A sharp melting range is indicative of a pure compound.

Applications in Research and Drug Discovery

The structural motifs present in 6-(4-Chlorophenoxy)pyridine-3-carboxaldehyde suggest its potential utility in several areas of chemical and pharmaceutical research.

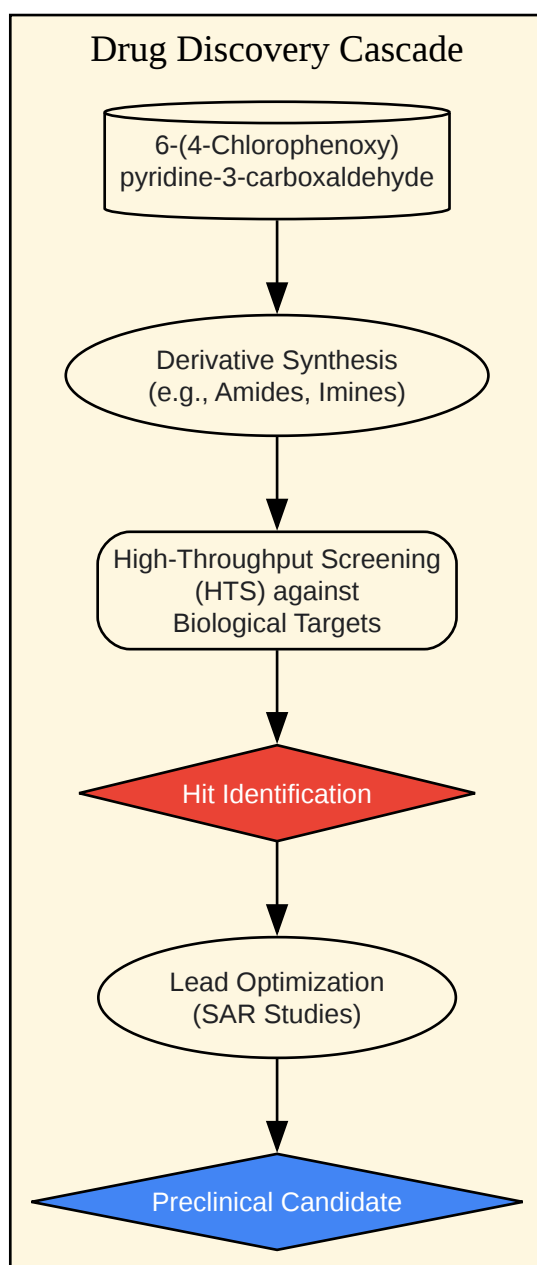
Precursor for Biologically Active Molecules

The aldehyde functionality is a key feature, allowing this compound to serve as a building block for more complex molecules. It can readily undergo reactions such as reductive amination, Wittig reactions, and condensation reactions to form a diverse library of derivatives for biological screening. Pyridine carboxamides, for instance, have been investigated as potential antifungal agents that act as succinate dehydrogenase inhibitors.^[9]

Scaffold in Medicinal Chemistry

Pyridine derivatives are a cornerstone of modern drug discovery. They are found in drugs targeting a wide array of diseases, including cancer, inflammatory conditions, and infectious diseases.[1][4] The 4-chlorophenoxy group can engage in hydrophobic and halogen bonding interactions within protein binding pockets, potentially enhancing binding affinity and selectivity. The exploration of derivatives of this scaffold could lead to the discovery of novel enzyme inhibitors or receptor modulators.[1]

Potential Logical Pathway in Drug Discovery



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Caption: A logical pathway for utilizing the title compound in drug discovery.

Conclusion

6-(4-Chlorophenoxy)pyridine-3-carboxaldehyde is a valuable heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its defined physicochemical properties, coupled with a versatile aldehyde functional group, make it an

attractive starting point for the development of novel small molecules with potential therapeutic or material science applications. The protocols and insights provided in this guide are intended to support researchers in harnessing the potential of this and related chemical entities.

References

- PubChem. **6-(4-chlorophenoxy)pyridine-3-carbaldehyde** (C₁₂H₈ClNO₂). [[Link](#)]
- PubChem. 6-Chloropyridine-3-carbaldehyde. [[Link](#)]
- Google Patents. Process for the production of pyridine aldehydes.
- Google P
- NIST WebBook. 3-Pyridinecarboxaldehyde. [[Link](#)]
- Wikipedia. Pyridine-3-carbaldehyde. [[Link](#)]
- PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [[Link](#)]
- Organic Syntheses. 3-Pyridinebutanenitrile, γ -oxo. [[Link](#)]
- PMC. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. [[Link](#)]
- Google Books.

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Sources

- 1. [Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- 2. [bcrcp.ac.in \[bcrcp.ac.in\]](http://bcrcp.ac.in)

- [3. 3-Pyridinecarboxaldehyde \(3pa\) Online | 3-Pyridinecarboxaldehyde \(3pa\) Manufacturer and Suppliers \[scimplify.com\]](#)
- [4. chemimpex.com \[chemimpex.com\]](#)
- [5. PubChemLite - 6-\(4-chlorophenoxy\)pyridine-3-carbaldehyde \(C12H8ClNO2\) \[pubchemlite.lcsb.uni.lu\]](#)
- [6. US3274206A - Process for the production of pyridine aldehydes - Google Patents \[patents.google.com\]](#)
- [7. Pyridine-3-carbaldehyde - Wikipedia \[en.wikipedia.org\]](#)
- [8. 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [9. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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